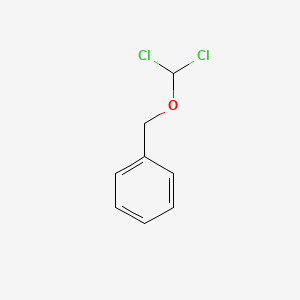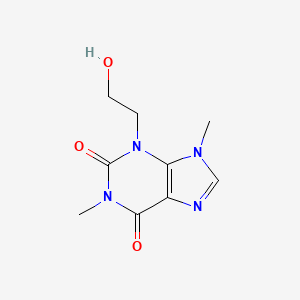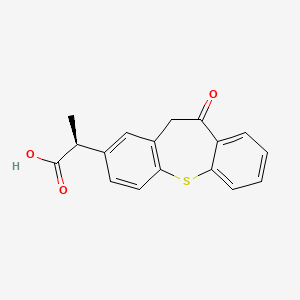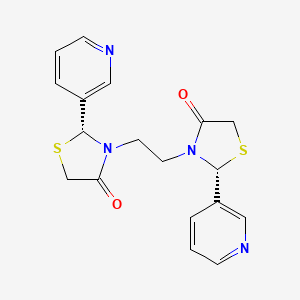
2,5-Dimethoxy-4-cyanophenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-cyanophenethylamine: is a synthetic compound belonging to the phenethylamine class. It is structurally characterized by the presence of two methoxy groups at the 2 and 5 positions and a cyano group at the 4 position on the phenyl ring. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-cyanophenethylamine typically involves multiple steps. One common method starts with the Friedel-Crafts reaction between 1,4-dimethoxybenzene and chloracetyl chloride to produce alpha-chloro-2,5-dimethoxyacetophenone. This intermediate is then reacted with methenamine to form alpha-amino-2,5-dimethoxyacetophenone, which is subsequently reduced to yield 2,5-dimethoxyphenethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethoxy-4-cyanophenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields primary amines or alcohols.
Substitution: Results in various substituted phenethylamines.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-cyanophenethylamine has been extensively studied for its applications in various fields:
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
- Used in research on neuroplasticity and synaptogenesis .
Medicine:
- Explored for potential therapeutic applications in treating psychiatric disorders.
- Studied for its hallucinogenic properties and potential use in psychotherapy .
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The primary mechanism of action of 2,5-Dimethoxy-4-cyanophenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways result in the phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB), which in turn regulates the expression of genes associated with neuronal plasticity and synaptogenesis .
Comparación Con Compuestos Similares
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-methylamphetamine (DOM)
- N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)
Uniqueness: 2,5-Dimethoxy-4-cyanophenethylamine is unique due to the presence of the cyano group at the 4 position, which influences its pharmacological properties and receptor binding affinity. This structural feature distinguishes it from other similar compounds and contributes to its specific effects on the central nervous system .
Propiedades
Número CAS |
88441-07-0 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12/h5-6H,3-4,12H2,1-2H3 |
Clave InChI |
OGWCKYKYGQORLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCN)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)

![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
